molecular formula C20H21FN2O3 B235312 N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B235312
Poids moléculaire: 356.4 g/mol
Clé InChI: ZDMDVIGMJFAPEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

F13714 is a small molecule that belongs to the family of benzodioxine derivatives. It was first synthesized by a team of chemists at the University of Montpellier in France in 2009. Since then, F13714 has been the subject of numerous studies investigating its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.

Mécanisme D'action

The exact mechanism of action of F13714 is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. F13714 has been shown to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
F13714 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and movement control. F13714 has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

F13714 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying neurological disorders. F13714 has also been shown to have low toxicity and good bioavailability. However, there are some limitations to using F13714 in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. F13714 is also a relatively new compound, and more research is needed to fully understand its effects and potential limitations.

Orientations Futures

There are several future directions for research on F13714. One area of research is to further investigate its potential as a therapeutic agent for neurological disorders. Future studies could focus on optimizing the synthesis method to improve yields and purity of the compound. Another area of research is to investigate the long-term effects of F13714 on the brain and behavior. Finally, future studies could investigate the potential of F13714 as a tool for studying the neurobiology of various neurological disorders.
In conclusion, F13714 is a promising compound that has been extensively studied for its potential as a therapeutic agent for various neurological disorders. The synthesis method of F13714 has been optimized to achieve high yields and purity of the compound. F13714 has been shown to have several biochemical and physiological effects in animal models, and it has several advantages for lab experiments. Future research on F13714 could further investigate its potential as a therapeutic agent and its long-term effects on the brain and behavior.

Méthodes De Synthèse

The synthesis of F13714 involves several steps, starting with the reaction of 3-fluoro-4-nitrophenylamine with 1-piperidinylmagnesium bromide to form an intermediate compound. The intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride to form the final product, F13714. The synthesis method has been optimized to achieve high yields and purity of the compound.

Applications De Recherche Scientifique

F13714 has been studied extensively for its potential as a therapeutic agent for various neurological disorders. In preclinical studies, F13714 has shown promising results in animal models of Parkinson's disease, where it has been shown to protect dopaminergic neurons from degeneration. F13714 has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively.

Propriétés

Nom du produit

N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Formule moléculaire

C20H21FN2O3

Poids moléculaire

356.4 g/mol

Nom IUPAC

N-(3-fluoro-4-piperidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H21FN2O3/c21-16-13-15(5-6-17(16)23-8-2-1-3-9-23)22-20(24)14-4-7-18-19(12-14)26-11-10-25-18/h4-7,12-13H,1-3,8-11H2,(H,22,24)

Clé InChI

ZDMDVIGMJFAPEO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)F

SMILES canonique

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.